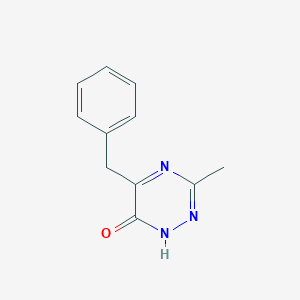

5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-methyl-1H-1,2,4-triazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRCHQUYELLAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569099 | |

| Record name | 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15150-71-7 | |

| Record name | 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyl 3 Methyl 1,2,4 Triazin 6 1h One

Established Synthetic Routes to 1,2,4-Triazin-6(1H)-one Scaffolds

Traditional methods for constructing the 1,2,4-triazin-6(1H)-one ring system have been foundational in heterocyclic chemistry, relying on robust and versatile reactions.

Cyclocondensation reactions are a cornerstone for the synthesis of the 1,2,4-triazinone core. One notable method involves the reaction of nitrilimines with α-amino esters, which yields various 1,2,4-triazin-6-ones. Another significant approach is the cyclocondensation of C-glycosyl formamidrazones with α-keto-carboxylic esters. This transformation provides a pathway to C-glycosyl 1,2,4-triazin-5(4H)-ones, demonstrating the versatility of cyclocondensation in accessing complex derivatives of the triazinone scaffold. The regioselectivity of these reactions is often high, dictated by the differing reactivity of the functional groups involved in the two-step cyclocondensation process.

Tandem reactions offer an efficient route to complex heterocyclic systems in a single sequence. A straightforward protocol has been developed for the synthesis of fused 1,2,3-triazinone systems based on a tandem diazotization/azo coupling reaction. This approach utilizes (1,2,5-oxadiazolyl)carboxamide derivatives bearing amino functionalities to create previously unknownoxadiazolo[3,4-d]triazin-7(6H)-one heterocyclic systems. The method is effective for precursors bearing both aromatic and aliphatic substituents. High yields have been reported for aryl-substituted triazinones using this protocol.

The (3+3)-annulation strategy represents a powerful method for constructing six-membered rings. This approach has been successfully applied to the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives. The reaction involves the cyclocondensation of methyl esters derived from natural α-amino acids with trifluoroacetonitrile (B1584977) imines generated in situ. This protocol is characterized by its broad substrate scope, use of readily accessible starting materials, and high chemical yields. A key advantage of this method is that when chiral α-amino esters are used, the reaction proceeds without racemization, yielding enantiomerically pure products.

| Starting α-Amino Acid | Resulting Product Series | Typical Yield |

| Glycine (B1666218) methyl ester | Monocyclic triazinone | 79% |

| L-Alanine methyl ester | Chiral monocyclic triazinone | High |

| L-Proline methyl ester | Bicyclic triazinone | High |

This table illustrates the versatility of the (3+3)-annulation strategy with different α-amino acid derivatives.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate isolation and purification steps. Substituted 1,2,4-triazines can be conveniently prepared in a one-pot reaction involving the condensation of amides and 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine hydrate. This method generates an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ, which is then cyclized. This approach is part of a broader class of multicomponent reactions used to generate diverse heterocyclic libraries. Additionally, a metal-free, one-pot, three-step [4+2] annulation procedure has been developed to synthesize 5,6-substituted-3-hydrazinyl-1,2,4-triazines directly from commercially available ketones.

Advanced and Sustainable Synthetic Strategies for 1,2,4-Triazinones

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These advanced strategies often lead to higher yields, shorter reaction times, and easier work-up procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. This technology has been successfully applied to the synthesis of 1,2,4-triazinone derivatives, offering significant advantages over conventional heating methods. For instance, the solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation was completed in just 2 minutes with a 98% yield, whereas the conventional method required 2 hours of reflux to achieve a 62% yield. Microwave irradiation facilitates rapid, reproducible, and scalable chemistry, often resulting in rate enhancement, better selectivity, and a reduction in thermal degradation byproducts. This green chemistry approach is noted for enabling easier work-up procedures and providing access to new heterocycles quickly and efficiently.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 2 hours | 62% |

| Microwave Irradiation | 2 minutes | 98% |

This table compares the efficiency of conventional heating versus microwave irradiation for the synthesis of a substituted 1,2,4-triazin-5(4H)-one.

Principles of Green Chemistry in 1,2,4-Triazinone Formation

The application of green chemistry principles to the synthesis of 1,2,4-triazinone and related heterocyclic structures is a growing area of research interest, aiming to reduce the environmental impact of chemical processes. nih.gov These principles focus on aspects such as atom economy, waste prevention, use of safer solvents and reagents, and energy efficiency. nih.govgreenchemistry-toolkit.org In the context of 1,2,4-triazinone formation, this translates to developing synthetic pathways that maximize the incorporation of reactant atoms into the final product, minimize the generation of hazardous waste, and reduce energy consumption. greenchemistry-toolkit.org

Nonconventional energy sources like microwave and ultrasound irradiation are key tools in green synthetic approaches for nitrogen-containing heterocycles. nih.govmdpi.com These methods can lead to significantly reduced reaction times, higher yields, and often eliminate the need for harsh reaction conditions. For instance, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, represents a significant advance in waste reduction and process simplification. researchgate.netfrontiersin.org The choice of catalysts and solvents is also critical; employing non-toxic, recoverable catalysts and environmentally benign solvents like water or ionic liquids, or eliminating solvents altogether, are central tenets of green chemistry applied in this field. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwaves, Ultrasound nih.gov |

| Solvents | Often volatile, toxic organic solvents | Green solvents (water, ionic liquids), solvent-free conditions mdpi.com |

| Reaction Time | Often several hours to days | Minutes to a few hours researchgate.net |

| Waste Generation | Higher, due to multi-step processes and solvent use | Minimized through one-pot reactions and high atom economy greenchemistry-toolkit.orgresearchgate.net |

| Catalysts | May involve heavy metals or hazardous reagents | Recoverable, non-toxic catalysts mdpi.com |

Solvent-Free Reaction Conditions for Enhanced Synthetic Efficiency

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, offering numerous advantages for the synthesis of 1,2,4-triazinones. mdpi.com Eliminating the solvent reduces environmental pollution, lowers costs associated with solvent purchase and disposal, and can simplify product purification. Moreover, the higher concentration of reactants under solvent-free conditions can lead to dramatically increased reaction rates and improved yields. researchgate.net

Microwave irradiation has proven to be a particularly effective technique for promoting solvent-free reactions in the synthesis of 1,2,4-triazines. researchgate.net This method allows for rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. One reported approach involves the condensation of amides and 1,2-dicarbonyl compounds followed by cyclization with hydrazine hydrate under microwave irradiation without any solvent. researchgate.net This process resulted in comparatively higher yields and significantly shorter reaction times compared to conventional heating methods. researchgate.net Another green technique is mechanochemistry, or grinding, which uses mechanical force to induce chemical reactions in the solid state, completely avoiding the use of solvents. nih.govmdpi.com

Table 2: Research Findings on Solvent-Free Synthesis of 1,2,4-Triazines

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Amides, 1,2-diketones, hydrazine hydrate | Solvent-free, microwave heating | 3 to 6 minutes | Higher than conventional | researchgate.net |

Strategic Precursor Synthesis for 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one

The synthesis of the target compound, this compound, is predicated on the careful design and synthesis of precursors that already contain the required benzyl (B1604629) and methyl functionalities. The general and most common method for constructing the 1,2,4-triazin-6(1H)-one ring involves the cyclocondensation of an α-keto acid or its ester derivative with an amidrazone or a similar nitrogen-rich compound like S-methylisothiosemicarbazide.

The specific structure of this compound dictates the choice of precursors. The reaction would typically involve the condensation of a precursor providing the C5-benzyl and C6-oxo groups with a precursor containing the N1, N2, N4, and C3-methyl components.

Introduction of Benzyl and Methyl Substituents via Controlled Reactions

The introduction of the methyl and benzyl groups at the C3 and C5 positions, respectively, is achieved by using appropriately substituted starting materials.

Introduction of the 3-Methyl Group : The methyl group at the C3 position is typically introduced through the use of an acetamidrazone (CH₃C(NH₂)NNH₂) or a related precursor like S-methylisothiosemicarbazide which, after initial condensation and cyclization, can be converted to the desired 3-methyl-triazinone. Alternatively, condensation reactions using pyruvic acid derivatives can also lead to the formation of the triazinone ring with a methyl group at the desired position.

Introduction of the 5-Benzyl Group : The benzyl group at the C5 position is sourced from an α-keto acid precursor. Specifically, 3-phenylpyruvic acid (benzylformyl acid) or its ester derivatives (e.g., ethyl 3-phenylpyruvate) serve as the ideal starting material. This molecule contains the necessary carbon backbone (the benzyl group attached to a carbonyl carbon, which becomes C5) that will react with the amidrazone to form the heterocyclic ring.

Table 3: Precursors for the Synthesis of this compound

| Position | Substituent | Required Precursor | Role in Synthesis |

|---|---|---|---|

| C3 | Methyl | Acetamidrazone or similar | Provides N1, N2, N4, and C3-methyl |

Chemical Reactivity and Transformation Studies of 5 Benzyl 3 Methyl 1,2,4 Triazin 6 1h One

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazinone Ring

The electronic nature of the 1,2,4-triazine (B1199460) ring, particularly when part of a triazinone system, influences its susceptibility to substitution reactions. Generally, the ring is considered electron-deficient, which primarily facilitates nucleophilic attack.

Simple 3-substituted 1,2,4-triazines are known to be susceptible to nucleophilic attack, typically at the C5 and C6 positions. researchgate.net The presence of substituents, such as the benzyl (B1604629) group at C5 and the methyl group at C3 in the title compound, modulates this reactivity. For instance, N1-alkylation of 1,2,4-triazines to form triazinium salts dramatically increases their reactivity towards nucleophiles by three orders of magnitude. researchgate.netconicet.gov.ar This enhanced reactivity is attributed to the positive charge on the heterocyclic ring, which makes it highly electrophilic. conicet.gov.ar

While direct electrophilic substitution on the triazinone ring is less common due to its electron-deficient character, reactions can occur at the nitrogen atoms, which possess lone pairs of electrons. These reactions, such as alkylation and acylation, are discussed in subsequent sections.

Ring-Closure and Ring-Opening Reactions of 1,2,4-Triazin-6(1H)-one Systems

The synthesis of the 1,2,4-triazin-6(1H)-one core often involves a ring-closure or cyclization reaction. A common method involves the transformation of amino acids. By converting the amino group of an amino acid into an amidine and subsequently treating it with hydrazine, 1,2,4-triazin-6(1H)-ones can be synthesized. researchgate.net Another approach involves the (3+3)-annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile (B1584977) imines, which yields 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov

The intramolecular Staudinger aza-Wittig reaction provides a general method for preparing tetrahydro-1,2,4-triazines. nih.gov Similarly, condensation of compounds like (E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acid with thiosemicarbazide (B42300) can lead to the formation of 3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org

Ring-opening reactions are also a feature of triazinone chemistry. For example, the thermal opening of the conicet.gov.argoogle.comrsc.orgtriazin-4(3H)-one nucleus can generate a reactive iminoketene intermediate. nih.gov This intermediate can then undergo subsequent reactions, such as [4+2]-cycloaddition with pyridine (B92270) derivatives, to construct new fused heterocyclic systems. nih.govmdpi.com

Table 1: Selected Ring-Closure Reactions for 1,2,4-Triazinone Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Citation |

| α-Amino acid methyl esters and hydrazonoyl chlorides | Base (e.g., Et3N) | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | nih.gov |

| 2-Isocyanoacetates | Not specified | 4,5-Dihydro-1,2,4-triazin-6(1H)-ones | researchgate.net |

| 2-Hydrazonophenylacetamides | Sodium hydride, methyl chloroformate | Tetrahydro-1,2,4-triazine-3,5-diones | researchgate.net |

| N-thioacyl compounds | Hydrazine hydrate | 1,2,4-Triazine derivatives | researchgate.net |

Functional Group Interconversions and Derivatizations of 1,2,4-Triazinone Moieties

The 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one scaffold allows for a wide array of functional group manipulations, enabling the synthesis of a large library of derivatives.

Acylation of the 1,2,4-triazinone core can be achieved by reacting the compound with acid halides or anhydrides. google.comgoogleapis.com Reagents such as acetyl chloride, acetic anhydride, and benzoyl chloride are commonly used for this purpose. google.comgoogleapis.com These reactions typically occur at one of the nitrogen atoms of the triazinone ring, often at the N2 or N4 position, depending on the substitution pattern and reaction conditions.

The chemical reactivity of compounds like 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] google.comrsc.orgresearchgate.nettriazine has been explored through acylation, aroylation, and thioacylation, demonstrating the versatility of the triazine system to undergo these transformations. researchgate.net Thioacylation can also be a key step in building more complex heterocyclic systems. For example, the reaction of aroyl-hydrazine with a thioacyl nitrate (B79036) derivative (generated in situ from a nitroalkane and sulfur) can produce a thioacylated hydrazide, which then cyclizes to form a 1,3,4-thiadiazole. nih.gov

Alkylation of 1,2,4-triazinone derivatives is a common derivatization strategy, typically effected by reaction with an alkyl halide, such as methyl iodide or benzyl bromide. google.comgoogleapis.com Selective alkylation at the N1 nitrogen of 1,2,4-triazines yields N1-alkyl triazinium salts, which exhibit significantly enhanced reactivity in bioorthogonal ligations with strained alkynes. researchgate.netconicet.gov.ar An optimized tert-butylation method using isobutene and triflic acid has been developed for this purpose. conicet.gov.ar

Amination reactions can also be performed on the triazinone core or its precursors. For example, the transformation of an amino acid's amino group into an amidine is a key step in one synthetic route to 1,2,4-triazin-6(1H)-ones. researchgate.net Additionally, reductive amination using reagents like triethylamine-borane has been employed in the synthesis of complex molecules containing related heterocyclic structures. purdue.edu

Table 2: Examples of Alkylation Reactions on the 1,2,4-Triazine Ring

| Substrate | Alkylating Agent | Product | Citation |

| 1,2,4-Triazine | Isobutene, Triflic Acid | N1-tert-butyl-1,2,4-triazinium triflate | conicet.gov.ar |

| 1,2,4-Triazinone derivative | Methyl Iodide | N-methylated 1,2,4-triazinone | google.comgoogleapis.com |

| 1,2,4-Triazinone derivative | Benzyl Bromide | N-benzylated 1,2,4-triazinone | google.comgoogleapis.com |

| Azido hydrazine | Benzyl Bromide, TBAHS | N-protected benzyl hydrazide | nih.gov |

The 1,2,4-triazinone ring can undergo both oxidation and reduction reactions. Catalytic reduction, using catalysts like palladium-on-carbon or platinum in the presence of hydrogen, is a preferred method for reducing certain functional groups on the triazinone scaffold. google.comgoogleapis.com Another method involves using zinc and acetic acid as the reducing agent. google.comgoogleapis.com These reductions can, for example, transform a nitro group on a phenyl substituent into an amino group.

Oxidation reactions have also been studied. For instance, the oxidation of dihydro google.comrsc.orgresearchgate.nettriazines can lead to the formation of the corresponding aromatic google.comrsc.orgresearchgate.nettriazines. researchgate.net Various oxidizing agents can be employed, and the reaction outcomes often depend on the specific substrate and conditions. The N-dealkylation of atrazine, a related triazine herbicide, has been studied using oxidizing agents like ozone, highlighting the potential for oxidative transformations on the side chains of the triazine ring. researchgate.net Mild oxidation conditions using phase-transfer catalysis (PTC) have been demonstrated for functional group interconversions on trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives. nih.gov

Phosphorylation introduces a phosphate (B84403) group onto the molecule, a strategy that can be used to modify the properties of the triazinone derivative. Studies on the chemical reactivity of fused triazine systems have included reactions with organophosphorus reagents. For example, the reaction of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] google.comrsc.orgresearchgate.nettriazine with diethyl hydrogen phosphite (B83602) has been investigated, demonstrating a pathway for introducing phosphorus-containing moieties. researchgate.net This indicates that the nitrogen atoms within the triazinone core are potential sites for phosphorylation, leading to the formation of P-N bonds. researchgate.net

Rearrangement Reactions Involving 1,2,4-Triazin-6(1H)-one Structures

The 1,2,4-triazine ring is a versatile heterocyclic system susceptible to various rearrangement reactions, leading to the formation of new, often complex, molecular architectures. These transformations are crucial for the structural diversification of triazinone derivatives.

The ANRORC mechanism is a significant pathway in the chemistry of nitrogen-containing heterocycles. It describes a type of nucleophilic substitution where the attacking nucleophile first adds to the ring, which then opens and subsequently closes in a different manner to yield the substituted product. acs.org This mechanism is distinct from simple addition-elimination or elimination-addition (aryne) pathways.

The process has been extensively documented for related azine systems like pyrimidines. acs.org In a typical ANRORC reaction, a potent nucleophile, such as the amide ion from sodium amide, attacks a susceptible carbon atom of the heterocyclic ring. This addition leads to the cleavage of a ring bond, typically a carbon-nitrogen bond, to form an open-chain intermediate. This intermediate can then undergo tautomerization or rotation before a new intramolecular ring closure occurs, expelling a different atom or group from the original ring and forming the final product. acs.org

Evidence for the ANRORC mechanism often comes from isotope labeling studies. For instance, in reactions of substituted pyrimidines, scrambling of a ¹⁵N label from the ring into an exocyclic amino group provides definitive proof of the ring-opening and closing sequence. acs.org While specific studies on this compound are not detailed in the reviewed literature, the established reactivity of the broader azine class suggests that 1,2,4-triazinones could also be susceptible to ANRORC-type rearrangements under appropriate conditions, particularly with strong nucleophiles that can induce the initial ring-opening step.

Skeletal rearrangements offer powerful methods for transforming one heterocyclic core into another, often leading to significant changes in the molecular framework. Such reactions have been observed in systems related to and including 1,2,4-triazinones.

One notable example is the ring-contraction rearrangement of 1,2,4-triazin-3-ones. Treatment of these compounds with hydroxylamine-O-sulfonic acid can directly yield imidazolin-2-ones in high yields. acs.org This transformation involves a significant alteration of the heterocyclic skeleton, contracting the six-membered triazine ring into a five-membered imidazole (B134444) ring. acs.org

In the context of fused systems, pyrrolo[2,1-f] acs.orgresearchgate.netrsc.orgtriazin-4(3H)-ones, which are structurally related to the subject compound, can be synthesized via the rearrangement of other heterocyclic structures. For instance, pyrrolo researchgate.netrsc.orgosaka-u.ac.jpoxadiazines can undergo a nucleophile-induced rearrangement to furnish the pyrrolotriazinone core. bldpharm.com This transformation proceeds under mild conditions and demonstrates a practical method for constructing the fused triazinone skeleton from a different heterocyclic precursor. The choice of nucleophile and reaction conditions can influence the outcome and regioselectivity of the cyclization. bldpharm.com

Table 1: Nucleophile-Induced Rearrangement of Pyrrolooxadiazine 11a to Pyrrolotriazinone 12a

Data sourced from a study on the rearrangement of pyrrolooxadiazines. bldpharm.comEntry Nucleophile (Nu-) Solvent Temperature (°C) Time Yield of 12a (%) 1 LiOH THF 0 5 min 95 2 NaOH THF 0 5 min 92 3 KOH THF 0 5 min trace 4 t-BuOK THF 0 5 min trace 5 MeONa THF 0 5 min 85

Another strategy for forming fused triazine systems involves the intramolecular Staudinger-aza-Wittig reaction, which can be considered a type of rearrangement that closes the triazine ring. This method has been successfully applied to synthesize the 3,4-dihydro-2H- acs.orgresearchgate.netrsc.orgtriazino[2,3-b]isoquinoline-6,11-dione ring system, a core feature of the natural product noelaquinone.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, and its hetero-analogues, like the polyhetero-Claisen rearrangement, extend its utility to heterocyclic systems. Palladium catalysis has been shown to facilitate such rearrangements in triazinone derivatives.

Specifically, 3-(allylthio)-1,2,4-triazin-5(2H)-ones undergo a palladium-catalyzed S-to-N allylic rearrangement. researchgate.net This reaction represents a osaka-u.ac.jposaka-u.ac.jp-sigmatropic shift where the allyl group migrates from the sulfur atom to a ring nitrogen atom. The resulting N-allyl-thioxo-triazinone intermediates can then be used in subsequent transformations. For example, treatment with concentrated sulfuric acid in refluxing formic acid can induce cyclization to yield fused heterocyclic systems like 4H-thiazolo[2,3-c] acs.orgresearchgate.netrsc.orgtriazin-4-ones and 7H-thiazolo[3,2-b] acs.orgresearchgate.netrsc.orgtriazin-7-ones in high yields. researchgate.net This palladium-catalyzed rearrangement provides a strategic route to complex fused triazinone structures from readily available allylthio precursors.

Cycloaddition Reactions of 1,2,4-Triazinones (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. The 1,2,4-triazinone ring system can participate in various cycloadditions, acting as a component in building more complex molecular architectures.

A prominent example is the 1,3-dipolar cycloaddition. 1,2,4-Triazines can be alkylated to form 1-alkyl-1,2,4-triazinium salts. rsc.org These stable salts serve as precursors to triazinium ylides, which are 1,3-dipoles. Generated in situ, these ylides readily react with electron-poor dipolarophiles, such as alkynes and alkenes, to produce fused heterocyclic systems in a single step. rsc.org

Specifically, the reaction of 1,2,4-triazinium ylides with dipolarophiles like methyl propiolate, acrylonitrile, or N-substituted maleimides leads to the formation of polysubstituted pyrrolo[2,1-f] acs.orgresearchgate.netrsc.orgtriazines. rsc.org These reactions can proceed with high regio- and diastereoselectivity. The formation of a single regioisomer in the reaction with methyl propiolate, for instance, is supported by density functional theory (DFT) calculations, which indicate a significant energy difference between the possible transition states. This methodology provides an efficient synthetic route to medicinally relevant pyrrolotriazines from accessible triazine starting materials. rsc.org

Beyond 1,3-dipolar cycloadditions, 1,2,4-triazines can also participate in inverse electron-demand Diels-Alder (IEDDA) reactions, highlighting their versatility as diene components in [4+2] cycloadditions.

Advanced Spectroscopic Characterization of 5 Benzyl 3 Methyl 1,2,4 Triazin 6 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one, ¹H NMR, ¹³C NMR, and various 2D-NMR techniques collectively provide a complete picture of its atomic connectivity and molecular structure.

¹H NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a typical analysis using a solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals corresponding to the methyl, benzyl (B1604629), and N-H protons.

The protons of the benzyl group's phenyl ring typically appear as a multiplet in the aromatic region. The methylene (B1212753) protons (CH₂) of the benzyl group are expected to produce a singlet, indicating no adjacent protons. The methyl group (CH₃) attached to the triazine ring will also appear as a singlet. Finally, the N-H proton on the triazine ring is anticipated to be a broad singlet, a characteristic often observed for exchangeable protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0-12.0 | Broad Singlet | 1H | N-H (Triazine ring) |

| ~7.20-7.40 | Multiplet | 5H | C₆H₅ (Aromatic protons) |

| ~4.00 | Singlet | 2H | CH₂ (Benzylic protons) |

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound would display signals for the carbonyl carbon, the carbons of the triazine and phenyl rings, and the aliphatic carbons of the methyl and benzyl groups. The carbonyl carbon (C=O) is typically found significantly downfield. The carbons of the heterocyclic triazine ring and the aromatic phenyl ring resonate in a characteristic intermediate region. The aliphatic carbons of the benzylic CH₂ and the methyl CH₃ groups appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C=O (Carbonyl) |

| ~150.0 | C3 (Triazine ring) |

| ~145.0 | C5 (Triazine ring) |

| ~137.0 | C-ipso (Phenyl ring) |

| ~129.0 | C-ortho/C-meta (Phenyl ring) |

| ~127.0 | C-para (Phenyl ring) |

| ~50.0 | CH₂ (Benzylic) |

Advanced 2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons. For this molecule, it would primarily show correlations among the ortho, meta, and para protons within the phenyl ring of the benzyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would link the predicted ¹H signals to their corresponding ¹³C signals, for instance, confirming the connection between the benzylic CH₂ protons (~4.00 ppm) and the benzylic carbon (~50.0 ppm), and the methyl protons (~2.20 ppm) with the methyl carbon (~20.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the benzylic CH₂ protons to the C5 and ipso-carbon of the phenyl ring, and from the methyl protons to the C3 of the triazine ring. These correlations are vital for confirming the placement of the substituent groups on the triazine core.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would exhibit characteristic bands for its key functional groups. For related 1,2,4-triazinone structures, a strong absorption for the carbonyl group (C=O) is typically observed around 1650 cm⁻¹. The N-H bond of the triazine ring would produce a stretching band in the region of 3200 cm⁻¹, which can sometimes be broad due to hydrogen bonding. Aromatic C-H stretching from the benzyl group appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

Table 3: Predicted IR/FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 | N-H Stretch | Amide (in triazine ring) |

| ~3050 | C-H Stretch | Aromatic (Phenyl ring) |

| ~2950 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1670 | C=O Stretch | Carbonyl (in triazine ring) |

| ~1580 | C=N Stretch | Imine (in triazine ring) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁N₃O), the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern under electron impact (EI) ionization can also provide structural information. A characteristic fragmentation would be the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The main decomposition pathway for 1,2,4-triazines often involves the elimination of a nitrogen molecule (N₂).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

|---|---|---|

| 201.0902 | [M]⁺ | Calculated exact mass for C₁₁H₁₁N₃O |

| 202.0936 | [M+H]⁺ | Protonated molecular ion (in ESI-MS) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. The conjugated system of the 1,2,4-triazinone ring, which includes C=O and C=N chromophores, as well as the phenyl ring, is responsible for its UV absorption.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions, involving the aromatic and triazine ring systems, would likely appear in the shorter wavelength UV region. The lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, would appear at longer wavelengths, but typically with lower intensity. Studies on similar 1,2,4-triazinone derivatives show absorption maxima in the range of 226-336 nm.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~230 | π → π* | Phenyl ring and Triazine ring |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Detailed Research Findings:

For this compound, a single-crystal XRD analysis would be expected to reveal the planarity of the 1,2,4-triazine (B1199460) ring and the orientation of the benzyl and methyl substituents. The resulting crystal structure would likely be stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for this compound, based on findings for related compounds. mdpi.comrsc.org

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₁₁N₃O |

| Formula Weight | 201.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.264 |

This table is for illustrative purposes and does not represent experimentally determined data for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (if applicable to 1,2,4-triazinones)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net It is a highly sensitive method for the study of free radicals, transition metal ions, and other paramagnetic species. mdpi.com

Applicability to 1,2,4-triazinones:

The applicability of EPR spectroscopy to 1,2,4-triazinones is contingent on the formation of radical species. While many organic molecules are diamagnetic (all electrons are paired), 1,2,4-triazine derivatives can, under certain conditions, form stable radicals. For instance, the formation of Blatter radicals from certain benzo rsc.orgmdpi.comcsbsju.edutriazine precursors has been documented and confirmed by EPR spectroscopy. mdpi.com These radicals derive their stability from the delocalization of the unpaired electron over the heterocyclic system.

For this compound, EPR spectroscopy would not be a routine characterization technique unless the compound is subjected to conditions that would induce radical formation, such as irradiation or reaction with a radical initiator. acs.orgnih.gov If a radical species of this compound were generated, EPR would provide detailed information about the electronic structure and the environment of the unpaired electron. The hyperfine splitting pattern in the EPR spectrum would reveal the interactions of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N), aiding in the identification of the radical structure.

Thermal Analysis (TGA/dTGA) for Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) and its derivative (dTGA) are essential thermal analysis techniques used to investigate the thermal stability and decomposition profile of a material. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while dTGA represents the rate of mass change.

Detailed Research Findings:

Specific TGA/dTGA data for this compound is not documented in the available literature. However, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide provides a relevant example of the application of these techniques. mdpi.com The thermal decomposition of this compound was shown to occur in multiple steps, with the kinetic and thermodynamic parameters for each step calculated from the TGA data. mdpi.com

A TGA analysis of this compound would provide its decomposition temperature, which is a key indicator of its thermal stability. The dTGA curve would pinpoint the temperatures at which the most significant mass loss events occur. The degradation of 1,2,4-triazine derivatives can proceed through various pathways, including the cleavage of side chains and the fragmentation of the heterocyclic ring. csbsju.edu

The following table illustrates the kind of data that can be obtained from a TGA/dTGA analysis, based on a hypothetical decomposition profile for this compound.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temperature (°C) (from dTGA) | Probable Lost Fragment |

| 1 | 200-300 | 45.2 | 250 | Benzyl group |

| 2 | 300-450 | 27.8 | 380 | Further fragmentation |

This table is for illustrative purposes and does not represent experimentally determined data for this compound.

The analysis of the gaseous products evolved during decomposition, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), would provide further insights into the degradation pathways.

Computational Investigations of 5 Benzyl 3 Methyl 1,2,4 Triazin 6 1h One

Density Functional Theory (DFT) Studies on 1,2,4-Triazinone Systems

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It is a quantum mechanical method that calculates the electronic energy of a system based on its electron density. DFT is widely applied to 1,2,4-triazinone systems to understand their fundamental chemical characteristics.

A critical aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From these energies, important electronic properties can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile.

While extensive DFT calculations have been performed on various triazine and triazole derivatives, specific published values for the HOMO, LUMO, energy gap, and electrophilicity of 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one are not available in the reviewed scientific literature. For related triazole compounds, HOMO-LUMO energy gaps have been calculated at levels of theory such as B3LYP/6-311++G(d,p), yielding values around 4.9 eV.

Table 1: Representative Electronic Properties of a Related Triazole Compound (Note: Data for a related compound, not this compound)

| Parameter | Method | Calculated Value (eV) |

|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 4.898 |

| HOMO-LUMO Gap | M06-2X/6-311++G(d,p) | 4.969 |

Source: Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman bands observed experimentally. By calculating these frequencies for an optimized molecular geometry, a theoretical spectrum can be generated. This is invaluable for:

Confirming the structure: Matching the theoretical spectrum to an experimental one helps to verify that the synthesized compound has the expected structure.

Assigning spectral bands: Theoretical analysis allows for the assignment of specific vibrational modes (e.g., C=O stretching, N-H bending, ring vibrations) to the observed peaks in the IR and Raman spectra.

For other 1,2,4-triazole (B32235) derivatives, studies have shown good correlation between theoretical frequencies calculated via DFT and experimental values, though slight deviations are expected as calculations often model the molecule in the gas phase, while experiments are typically done in the solid state. A detailed vibrational frequency analysis for this compound has not been found in the public domain.

Currently, there are no specific published studies detailing the conformational analysis or the potential energy landscape for this compound.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For a compound like this compound, DFT could be used to model its synthesis or its reactions with other molecules. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows chemists to understand the feasibility of a reaction pathway, identify the rate-determining step, and predict the products. For instance, DFT has been used to study the denitrogenative carbonylation of related benzotriazinones. However, specific DFT studies on the reaction mechanisms involving this compound are not documented in available literature.

Molecular Docking Simulations to Investigate Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, docking simulations would involve:

Obtaining the 3D structure of a relevant protein target.

Placing the 3D structure of the triazinone compound into the active site of the protein.

Using a scoring function to evaluate and rank the different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Studies on similar 1,2,4-triazole derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like EGFR. Such studies provide insights into how the benzyl (B1604629) group might occupy a hydrophobic pocket and how the triazine core could form hydrogen bonds with amino acid residues in the active site. Despite the utility of this method, specific molecular docking studies featuring this compound are not found in the reviewed literature.

Table 2: Example of Docking Results for a Related Compound (Note: Illustrative data for a different triazole derivative targeting a specific protein, not the title compound)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | COVID-19 Main Protease | -6.0 | Hydrogen bonding, Hydrophobic interactions |

Source: PubMed Central

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time by solving Newton's equations of motion. For the this compound-protein complex predicted by docking, an MD simulation could:

Assess the stability of the binding pose over a period of nanoseconds.

Reveal how water molecules and ions affect the interaction.

Provide a more accurate estimation of the binding free energy.

Show conformational changes in both the protein and the ligand upon binding.

MD simulations are computationally intensive but provide a crucial understanding of the dynamic nature of molecular interactions. To date, no published MD simulation studies have been identified for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Activity Prediction (without clinical data)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied to predict its potential biological activities based on studies of analogous 1,2,4-triazine (B1199460) derivatives.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Statistical methods are then employed to generate an equation that links these descriptors to the observed biological activity.

For instance, a study on a series of 5-aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors successfully employed 3D-QSAR to rationalize their affinity data. nih.gov This study highlights the potential to apply similar methodologies to this compound to predict its activity against various biological targets. The predictive power of such models for antifungal and antibiotic properties of triazole derivatives has also been demonstrated, with R² values indicating a strong correlation between descriptors and antimicrobial activities. mdpi.com

To illustrate how a QSAR study for this compound and its analogs might be presented, the following hypothetical data table outlines key molecular descriptors that would be relevant for building a predictive model.

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Activity (Hypothetical) |

| This compound | 201.22 | 1.8 | 49.8 | 1 | 3 | Moderate |

| Analog 1 | 215.25 | 2.1 | 52.3 | 1 | 3 | High |

| Analog 2 | 187.19 | 1.5 | 47.5 | 1 | 3 | Low |

| Analog 3 | 231.23 | 1.9 | 60.1 | 2 | 4 | High |

This table is for illustrative purposes only. The predicted activities are hypothetical and not based on experimental data.

The development of robust QSAR models can guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that influence biological outcomes. mdpi.com

AI-Directed Molecular Design and Optimization of Triazinone Scaffolds

One application of AI in this context is the use of deep convolutional neural networks for structure-based lead optimization. nih.gov These models can analyze the binding site of a target protein and suggest modifications to a lead compound, such as this compound, to improve its binding affinity and selectivity. For example, AI could be used to explore different substituents at the 3 and 5 positions of the triazinone ring to optimize interactions with a specific biological target.

The following table illustrates how AI could be used to propose and evaluate new derivatives of the this compound scaffold.

| Derivative | Modification | Predicted Property 1 (e.g., Binding Affinity) | Predicted Property 2 (e.g., Solubility) | AI Confidence Score |

| Original | - | Baseline | Baseline | - |

| Derivative A | Substitution at C5 | Improved | Maintained | 0.92 |

| Derivative B | Modification of benzyl group | Maintained | Improved | 0.85 |

| Derivative C | Substitution at N1 | Decreased | Improved | 0.78 |

The use of AI in molecular design is not limited to activity prediction but also extends to the evaluation of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). By incorporating ADMET prediction models into the design cycle, it is possible to prioritize compounds with a higher likelihood of success in later stages of drug development. nih.gov This multi-parameter optimization is a key advantage of using AI in drug discovery. github.com

Mechanistic Studies of Reactions Involving 5 Benzyl 3 Methyl 1,2,4 Triazin 6 1h One

Detailed Investigations of Reaction Pathways and Transition States

Understanding the reaction pathways and the associated transition states is fundamental to predicting the outcome of a chemical reaction. For derivatives of 1,2,4-triazinone, these investigations often involve a combination of experimental studies and computational modeling.

One-pot synthesis methods for creating complex molecules like 1,3,5-triazine-2,4-dithione derivatives highlight the efficiency of sequential reactions. beilstein-journals.org These multi-component reactions proceed through a series of intermediates without the need for isolation, suggesting a cascade of favorable reaction pathways. beilstein-journals.org The formation of such intricate structures implies a degree of kinetic and thermodynamic control at each step, guiding the reactants through a specific sequence of bond-forming events.

In the context of strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reactions, 1,2,4-triazines can react with strained alkynes. nih.gov While the specific subject of this article, 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one, was not directly studied in this context, the general mechanism provides a plausible pathway. This reaction likely proceeds through a concerted [4+2] cycloaddition, where the triazine acts as the diene and the alkyne as the dienophile. The transition state for this reaction would involve a highly ordered arrangement of the two reacting molecules, leading to the formation of a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction to yield the final product. Computational studies on similar systems could elucidate the energetic barriers and the geometry of the transition state for this specific triazinone derivative.

Exploration of Nucleophilic Attack Mechanisms on the 1,2,4-Triazinone Ring

The 1,2,4-triazinone ring possesses multiple sites susceptible to nucleophilic attack due to the presence of electronegative nitrogen atoms and a carbonyl group. The regioselectivity of this attack is a key aspect of its chemistry.

Studies on related 1,2,4-triazine (B1199460) 4-oxides have shown that nucleophilic attack by C-nucleophiles can occur at the C5 position of the ring under kinetic control. researchgate.net This suggests that for this compound, the C5 position, already substituted with a benzyl (B1604629) group, might be less reactive towards further nucleophilic addition due to steric hindrance. However, the electron-withdrawing nature of the triazine ring can activate other positions.

In the case of 1,2,3-triazines and their 1-oxides, the site of nucleophilic attack is highly dependent on the nature of the nucleophile. nih.gov For instance, C- and N-nucleophiles tend to add to the C6 position, while alkoxides can show selectivity for the C4 position in the 1-oxide series. nih.gov While the subject compound is a 1,2,4-triazinone, these findings on a related heterocyclic system suggest that the electronic and steric environment around the ring dictates the point of initial interaction with a nucleophile. For this compound, the carbonyl group at C6 would likely be a primary site for nucleophilic attack, leading to addition or addition-elimination reactions. The nitrogen atoms in the ring could also be subject to attack, depending on the reaction conditions and the nucleophile employed.

The general mechanism for nucleophilic substitution reactions can proceed through different pathways, such as the SN1 or SN2 mechanism. libretexts.org In the context of the triazinone ring, a nucleophilic attack on a carbon atom could lead to a tetrahedral intermediate, which could then collapse to expel a leaving group. The specific pathway would depend on factors like the stability of any potential carbocation intermediate and the steric accessibility of the electrophilic carbon.

Role of Catalysis in 1,2,4-Triazinone Transformations

Catalysis plays a pivotal role in many organic transformations, often enabling reactions to proceed under milder conditions and with greater efficiency and selectivity.

Palladium-catalyzed reactions are particularly significant in the chemistry of nitrogen-containing heterocycles. For instance, palladium-catalyzed denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones provides an efficient route to phthalimides and phthalic diamides. acs.orgacs.org The proposed mechanism involves the oxidative addition of a Pd(0) species to the triazinone, followed by nitrogen extrusion and CO insertion. acs.orgacs.org While this example involves a fused triazinone system, it highlights the potential for transition metal catalysis to activate and transform the 1,2,4-triazinone core of this compound. A similar catalytic cycle could potentially be devised for reactions involving the cleavage and functionalization of the N-N bond within the 1,2,4-triazine ring.

Copper-catalyzed reactions have also been employed in the synthesis of 1,2,4-triazine derivatives through [3+3] cycloaddition reactions. researchgate.net This indicates that copper catalysts can effectively mediate the formation of the triazine ring, likely by coordinating to the reactants and lowering the activation energy of the cycloaddition process.

Furthermore, catalytic hydrogenation is a common method for the transformation of 1,2,4-triazinone derivatives. nih.govgoogleapis.com Catalysts such as palladium on carbon (Pd/C) are used to reduce double bonds or remove protecting groups under a hydrogen atmosphere. nih.govgoogleapis.com For this compound, catalytic hydrogenation could potentially reduce the triazine ring or cleave the benzyl group, depending on the reaction conditions.

Stereochemical Aspects and Regioselectivity in 1,2,4-Triazinone Reactions

Stereochemistry and regioselectivity are critical considerations in the synthesis of complex molecules, as they determine the three-dimensional arrangement of atoms and the specific position of new functional groups.

Regioselectivity refers to the preference of a reaction to occur at one position over another. youtube.comucalgary.ca In the context of this compound, the substitution pattern on the ring already defines its basic regiochemistry. However, in reactions such as alkylation or acylation, the question of N- versus O-functionalization arises. The reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with alkylating agents has been shown to proceed with initial alkylation on the sulfur atom, which is the more nucleophilic site, followed by alkylation on a nitrogen atom under more forcing conditions. ajbasweb.com This suggests that for this compound, reactions with electrophiles would likely occur at one of the ring nitrogens or the exocyclic oxygen, with the specific outcome depending on the relative nucleophilicity of these sites and the reaction conditions.

Stereoselectivity deals with the preferential formation of one stereoisomer over another. reddit.com If a reaction involving this compound were to create a new chiral center, the stereochemical outcome would be of interest. For example, in a nucleophilic addition to the C5 position (if it were unsubstituted), the approach of the nucleophile from either face of the planar triazine ring could lead to two different enantiomers. The presence of the existing substituents, the benzyl and methyl groups, could exert steric or electronic influence, leading to a diastereoselective outcome if a new chiral center is formed in their vicinity.

Reactions that are stereospecific are those where the stereochemistry of the starting material dictates the stereochemistry of the product. reddit.comkhanacademy.org An example is the SN2 reaction, which proceeds with inversion of configuration. masterorganicchemistry.com While there are no direct examples of stereospecific reactions involving the chiral center of a substituted triazinone in the provided context, if this compound were to undergo a reaction at a chiral center within one of its substituents, the mechanism would determine the resulting stereochemistry.

The synthesis of trisubstituted 1,2,4-triazin-6(1H)-ones via multi-component reactions can also have stereochemical implications, especially if chiral starting materials are used, potentially leading to the formation of diastereomers. rsc.org

Advanced Applications and Functionalization Strategies of 5 Benzyl 3 Methyl 1,2,4 Triazin 6 1h One

Applications in Materials Science and Functional Organic Materials

The inherent electronic properties of the 1,2,4-triazine (B1199460) ring system make it a compelling candidate for the development of novel organic materials with tailored functionalities.

Potential for n-Type Semiconductors and Dye-Sensitized Solar Cells

While direct research on 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one for these specific applications is not extensively documented, the broader class of triazine-based compounds shows promise. Triazine derivatives are being investigated for their potential in electronic applications due to their electron-deficient nature, which is a key characteristic for n-type semiconductor materials. The nitrogen atoms in the triazine ring lower the energy levels of the molecular orbitals, facilitating the acceptance and transport of electrons.

In the context of dye-sensitized solar cells (DSSCs), organic molecules play a crucial role as sensitizers that absorb light and inject electrons into a semiconductor material, typically titanium dioxide. The design of efficient sensitizers often involves a donor-π-acceptor (D-π-A) structure. The 1,2,4-triazine moiety, with its electron-withdrawing characteristics, could theoretically serve as an effective acceptor component in such a system. The benzyl (B1604629) and methyl groups on the this compound backbone can be further functionalized to tune the molecule's absorption spectrum and energy levels for optimal performance in a DSSC.

Role in High-Energy Materials and Advanced Organic Components

The high nitrogen content of the 1,2,4-triazine ring is a defining feature that makes its derivatives attractive for the development of high-energy materials. researchgate.net Nitrogen-rich compounds have a high heat of formation and can release a large amount of energy upon decomposition, often with the primary byproduct being environmentally benign nitrogen gas. The 1,2,4-triazole (B32235) ring, a related nitrogen-containing heterocycle, has shown significant advantages in creating energetic materials. researchgate.net The triazine skeleton is a key building block in the design of various biologically important organic molecules. researchgate.net

Coordination Chemistry of 1,2,4-Triazinone Ligands

The nitrogen atoms within the 1,2,4-triazinone ring structure provide excellent coordination sites for metal ions, leading to the formation of a diverse range of metal complexes with interesting properties and potential applications.

Formation of Metal Complexes with 1,2,4-Triazinones

1,2,4-triazinone derivatives can act as ligands, binding to metal ions through their nitrogen and, in some cases, oxygen atoms. The specific coordination mode depends on the metal ion, the substituents on the triazinone ring, and the reaction conditions. The formation of these metal complexes can significantly alter the electronic and steric properties of the organic ligand, leading to novel materials with applications in catalysis, magnetism, and photoluminence. For instance, 1,2,4-triazole residues are recognized as effective building blocks for creating metal complexes with unique structural, optical, and magnetic characteristics. mdpi.com Research has demonstrated the synthesis and characterization of various transition metal complexes with ligands based on the 1,2,4-triazole structure. mdpi.com

Theoretical Application in Advanced Nuclear Reprocessing (e.g., Bis-Triazinyl Bipyridines)

A significant area where triazine-based ligands have shown immense potential is in advanced nuclear reprocessing. Specifically, bis-triazinyl bipyridines (BTBPs) have been extensively studied for their ability to selectively extract minor actinides, such as americium, from spent nuclear fuel. wikipedia.orgresearchgate.net This separation is a crucial step in partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. researchgate.netnih.gov

The BTBP ligands are tetradentate and bind to metal ions through their nitrogen atoms. wikipedia.org The core structure involves a 2,2'-bipyridine (B1663995) unit flanked by two 1,2,4-triazine rings. While this compound itself is not a BTBP, its 1,2,4-triazine core is the fundamental building block. Theoretical modifications of this compound could lead to the design of new ligands for similar applications. The development of BTBPs was an outcome of the PARTNEW EU funded project focused on advanced nuclear reprocessing. wikipedia.org

Theoretical Considerations for Biological Activity Modulators (without clinical or safety data)

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. jmchemsci.comijpsr.inforesearchgate.net These activities are attributed to the ability of the triazine ring and its substituents to interact with various biological targets.

Theoretically, this compound could serve as a lead compound for the design of novel therapeutic agents. The benzyl group at the 5-position and the methyl group at the 3-position can be systematically modified to explore structure-activity relationships. For instance, the introduction of different substituents on the phenyl ring of the benzyl group could modulate the compound's lipophilicity and electronic properties, potentially influencing its interaction with a specific biological target. Similarly, the methyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a binding site.

Derivatives of 1,2,4-triazine have been investigated for their potential as antitumor, anti-HIV, and antimicrobial agents. nih.govnih.gov The synthesis of novel 1,2,4-triazine derivatives and the evaluation of their biological activities is an active area of research. jmchemsci.comresearchgate.net

Elucidation of Enzyme Inhibition Mechanisms

The 1,2,4-triazinone scaffold is a recognized pharmacophore capable of interacting with various enzyme active sites. This interaction is key to its potential therapeutic effects. The specific substitutions on the triazinone ring, such as the benzyl and methyl groups in this compound, are crucial in determining the potency and selectivity of enzyme inhibition.

D-Amino Acid Oxidase (DAAO)

Derivatives of the 1,2,4-triazin-6(1H)-one scaffold have emerged as a notable class of D-Amino Acid Oxidase (DAAO) inhibitors. nih.govnih.gov DAAO is a flavoenzyme that degrades D-amino acids, particularly D-serine, a key co-agonist at the glycine (B1666218) site of NMDA receptors in the brain. cancer.govpatsnap.com Inhibition of DAAO can increase D-serine levels, which is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govpatsnap.com

Research has shown that 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives can act as potent DAAO inhibitors, with IC₅₀ values in the nanomolar range. nih.govjohnshopkins.edu The 5-hydroxy-1,2,4-triazin-6(1H)-one moiety is thought to function as an effective isostere for a carboxylate group, while the substituent at the 3-position can extend into a secondary binding pocket of the enzyme. nih.gov The nature of this substituent significantly influences inhibitory activity. Linkers such as -CH₂CH₂- or -CH₂S- between an aryl group and the triazinone core have been found to produce highly potent inhibitors. nih.gov

Table 1: D-Amino Acid Oxidase (DAAO) Inhibition by 1,2,4-Triazin-6(1H)-one Derivatives This table presents data for derivatives of the core scaffold, illustrating the potential mechanism relevant to this compound.

| Compound Derivative | Linker/Substituent at C3 | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one | Phenethyl (-CH₂CH₂-Ph) | Human DAAO | Potent (nM range) | nih.govjohnshopkins.edu |

| 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one | (6-fluoronaphthalen-2-yl)methylthio (-CH₂S-) | Human DAAO | Potent (nM range) | nih.govjohnshopkins.edu |

DNA Topoisomerase IIα (Topo IIα)

Human DNA topoisomerase IIα is a critical enzyme in cell replication and a validated target for anticancer drugs. Catalytic inhibitors of Topo IIα, which target the enzyme's ATPase domain, represent a modern approach to cancer therapy. The 1,2,4-triazinone scaffold has been identified as a promising core for developing such inhibitors.

Studies on related 1,3,5-triazin-2(1H)-one derivatives have shown that functionalizing the scaffold can lead to potent catalytic inhibition of human Topo IIα. These compounds are designed to interact with the ATP-binding site of the enzyme, preventing its normal function without causing the dangerous DNA double-strand breaks associated with older Topo II poisons. This mechanism is considered a safer paradigm for anticancer therapies.

Theoretical Antagonism of G-Protein-Coupled Receptors

G-Protein-Coupled Receptors (GPCRs) are a large family of cell surface receptors involved in numerous physiological processes, making them prime targets for drug development. scispace.com The 1,2,4-triazine nucleus is a privileged scaffold that has been successfully utilized to create antagonists for several GPCRs. nih.govresearchgate.net

Adenosine (B11128) A₂A Receptor

The Adenosine A₂A receptor is a GPCR that plays a significant role in the central nervous system. Its antagonism is a validated non-dopaminergic approach for treating Parkinson's disease. nih.gov Structure-based drug design has led to the discovery of potent and selective 1,2,4-triazine derivatives as A₂A antagonists. nih.gov These molecules are designed to bind deeply within the orthosteric binding cavity of the receptor, a pocket typically occupied by the ribose group of the natural ligand, adenosine. nih.gov The strategic placement of substituents on the triazine ring is key to achieving high affinity and selectivity over other adenosine receptor subtypes like A₁ and A₃. nih.gov

GPR84

G-protein-coupled receptor 84 (GPR84) is an orphan receptor implicated in inflammatory and fibrotic diseases. nih.govresearchgate.net The discovery of high-affinity, selective, and competitive antagonists for GPR84 is an active area of research. Recently, a 1,2,4-triazine derivative, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, was identified as the first high-affinity competitive antagonist for human GPR84. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies on this hit compound have provided insights into the binding mode of this antagonist class, paving the way for the design of new analogues with improved drug-like properties. nih.govqub.ac.uk

Design of Potential Bioactive Agents based on the 1,2,4-Triazinone Scaffold

The 1,2,4-triazine and its oxo-derivative, the 1,2,4-triazinone, are considered "privileged structures" in medicinal chemistry. researchgate.neteurekaselect.com Their versatile synthetic accessibility and ability to present substituents in a defined three-dimensional space make them ideal scaffolds for designing a wide range of bioactive agents targeting various diseases. researchgate.netnih.gov

The scaffold has been successfully incorporated into compounds with a broad spectrum of pharmacological activities, including:

Anticancer: Triazinone derivatives have been designed as potential antitumor agents, with some showing potent activity against breast cancer cell lines.

Antiviral: Symmetrically substituted 1,3,5-triazine (B166579) derivatives have demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). jst.go.jp

Anti-inflammatory: The core structure is present in various compounds developed for their anti-inflammatory properties. researchgate.net

Enzyme Inhibition: As discussed, the scaffold is effective in inhibiting enzymes like DAAO, acetylcholinesterase, and butyrylcholinesterase, which are relevant to neurological disorders. isp.edu.pkresearchgate.net

The biological activity is highly dependent on the nature and position of the substituents on the triazine ring. Molecular hybridization, combining the 1,2,4-triazinone core with other known pharmacophores, is a common strategy to develop novel drug candidates with enhanced efficacy and selectivity. researchgate.net

Table 2: Bioactive Potential of the 1,2,4-Triazinone Scaffold

| Therapeutic Area | Target/Mechanism | Example Scaffold/Derivative | Reference |

|---|---|---|---|

| Oncology | DNA Topoisomerase IIα Inhibition | 4,6-substituted-1,3,5-triazin-2(1H)-ones | |

| Neurology | D-Amino Acid Oxidase (DAAO) Inhibition | 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-ones | nih.govnih.gov |

| Neurology (Parkinson's) | Adenosine A₂A Receptor Antagonism | 5,6-diphenyl-1,2,4-triazin-3-amine derivatives | nih.gov |

| Inflammation | GPR84 Antagonism | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | nih.govresearchgate.net |

| Infectious Disease | Antiviral (HSV-1) | C₃-symmetrical trialkoxy-1,3,5-triazine derivatives | jst.go.jp |

Agrochemistry Applications

The 1,2,4-triazole and triazine heterocyclic systems are of significant importance in agricultural science. rjptonline.org Derivatives of this scaffold have been commercialized and extensively studied for their roles as pesticides, used to protect crops and enhance production yields. researchgate.netrjptonline.org

Herbicides: Certain triazine derivatives are well-known herbicides used to control unwanted weeds.

Fungicides: The 1,2,4-triazole ring is a core component of many "azole" or "conazole" fungicides, which are widely used to protect crops from a broad spectrum of fungal diseases. rjptonline.org These compounds often work by inhibiting key fungal enzymes like cytochrome P450. rjptonline.org

Insecticides: The 1,2,4-triazine scaffold has been explored for its insecticidal properties. Research has shown that some derivatives exhibit larvicidal potency against mosquito species and insecticidal activity against pests like the cotton leafworm. researchgate.net

The development of new agrochemicals based on the 1,2,4-triazinone scaffold focuses on creating compounds with high efficacy against target pests, low toxicity to non-target organisms, and minimal environmental persistence. rjptonline.orgnih.gov

Future Research Directions for 5 Benzyl 3 Methyl 1,2,4 Triazin 6 1h One Research

Development of Novel and Highly Efficient Synthetic Routes

The advancement of research on 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one is intrinsically linked to the availability of efficient and versatile synthetic methods. While general strategies for the synthesis of 1,2,4-triazinone cores exist, future research should focus on developing novel routes specifically tailored for this compound and its derivatives.

One promising avenue is the exploration of (3+3)-annulation reactions . This approach, which involves the reaction of a three-atom synthon with another three-atom component, has proven effective for the synthesis of various heterocyclic systems, including trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov Adapting this methodology to incorporate the benzyl (B1604629) and methyl groups at the desired positions could provide a high-yield and atom-economical pathway.

Furthermore, microwave-assisted organic synthesis (MAOS) presents an attractive alternative to conventional heating methods. acs.orgacs.org Its ability to accelerate reaction rates and improve yields could be harnessed for the synthesis of this compound. A one-pot, multi-component reaction strategy under microwave irradiation, similar to those developed for other triazine derivatives, could offer a rapid and efficient entry to this scaffold. researchgate.net

The development of solid-phase synthesis methodologies would also be highly beneficial, particularly for the creation of libraries of related compounds for screening purposes. prepchem.com This would involve anchoring a suitable precursor to a solid support and sequentially adding the necessary building blocks to construct the triazinone ring.

Finally, a systematic investigation into various catalytic systems could uncover more efficient and selective transformations. For instance, exploring different metal catalysts and ligands for cyclization reactions could lead to milder reaction conditions and improved functional group tolerance.

Exploration of Undiscovered Reactivity Patterns and Functional Group Tolerances

Understanding the reactivity of the this compound core is crucial for its derivatization and the synthesis of more complex molecules. Future research should aim to systematically explore its reactivity towards a range of reagents and reaction conditions.

A key area of investigation would be palladium-catalyzed cross-coupling reactions . The 1,2,3-benzotriazin-4(3H)-one scaffold has been shown to undergo denitrogenative carbonylation in the presence of a palladium catalyst, highlighting the potential for C-C and C-heteroatom bond formation. nih.gov Investigating similar transformations with this compound could open up new avenues for its functionalization.

The reactivity of the various positions on the triazine ring should be systematically studied. For instance, the susceptibility of the C5-benzyl and N1 positions to electrophilic and nucleophilic attack should be determined. The tolerance of the triazinone core to a wide array of functional groups is another critical aspect to explore. This knowledge is essential for designing multi-step synthetic sequences and for the incorporation of this scaffold into larger, more complex molecules.

The potential for the triazinone ring to undergo ring-opening and rearrangement reactions under specific conditions should also be investigated. A novel thermal rearrangement has been observed in the reaction of certain (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines, leading to a recyclization of the system. rsc.org Exploring whether this compound can undergo similar unexpected transformations could lead to the discovery of novel heterocyclic scaffolds.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

A synergistic approach combining computational modeling and experimental techniques will be instrumental in gaining a deep understanding of the structural, electronic, and spectroscopic properties of this compound.